N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-methoxybenzohydrazide
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Overview
Description
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-methoxybenzohydrazide is a chemical compound with the molecular formula C15H18N2O2 It is known for its unique structure, which includes a cyclohexenone ring and a methoxybenzohydrazide moiety
Preparation Methods
The synthesis of N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-methoxybenzohydrazide typically involves the reaction of 5,5-dimethyl-3-oxocyclohexen-1-one with 3-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-methoxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-methoxybenzohydrazide can be compared with other similar compounds, such as:
- N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-4-methylbenzenesulfonohydrazide
- N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-4-methoxybenzohydrazide
- N-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzamide
These compounds share structural similarities but differ in their functional groups and specific properties.
Properties
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2)9-12(8-13(19)10-16)17-18-15(20)11-5-4-6-14(7-11)21-3/h4-8,17H,9-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKPPDOMVVNNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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